BENGHE Troubleshooting & Optimization

Check Availability & Pricing

optimizing injection to scan time for $8Ga-NOTA-
AE105 PET

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nota-AE105

Cat. No.: B12388337

%8Ga-NOTA-AE105 PET Technical Support Center

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed protocols for researchers and clinicians working with ¢Ga-NOTA-AE105,
a PET radioligand targeting the urokinase-type plasminogen activator receptor (UPAR).

Frequently Asked Questions (FAQSs)

Q1: What is ¢8Ga-NOTA-AE105 and why is it used in PET imaging?

Al: 8Ga-NOTA-AE105 is a positron emission tomography (PET) radiotracer that targets the
urokinase-type plasminogen activator receptor (UPAR).[1][2][3][4] uPAR is overexpressed in
many types of cancer cells and is associated with tumor aggressiveness, invasion, and
metastasis.[1] By targeting uPAR, 8Ga-NOTA-AE105 PET imaging allows for the non-invasive
visualization and quantification of uPAR expression in tumors, which can be valuable for
diagnosis, staging, prognostication, and planning targeted therapies.

Q2: What is the recommended injection-to-scan time for ©8Ga-NOTA-AE105 PET?

A2: The optimal injection-to-scan time can vary depending on the clinical or research question.
The tracer exhibits fast clearance from normal tissues.

o Early Imaging (10-20 minutes): Can be used to assess initial tracer delivery and uptake.
Some phase Il trials have utilized a 20-minute post-injection scan time.
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o Standard Imaging (1 hour): This time point often provides a good balance between tumor
uptake and background clearance, resulting in high-quality images. The first-in-human study
demonstrated clear tumor visualization at 1 hour post-injection.

o Delayed Imaging (2 hours): Can be useful to confirm tracer retention in tumors and further
reduce background signal, although tumor SUV may also decrease slightly. Serial scans at
10 minutes, 1 hour, and 2 hours were performed in the initial phase | trial.

Q3: How does the biodistribution of ®Ga-NOTA-AE105 change over time?

A3: °8Ga-NOTA-AE105 clears rapidly from the blood and most organs, with primary excretion
through the kidneys into the urinary bladder. Consequently, the highest physiological uptake is
seen in the kidneys and bladder. Liver and spleen uptake is also observed but decreases over
time. Specific tumor uptake is visible against a progressively clearing background.

Q4: What is the typical injected dose and associated radiation exposure?

A4: The typical clinical dose is approximately 200 MBg. The effective radiation dose is low,
calculated at 0.015 mSv/MBq, which results in a total radiation burden of about 3.0 mSv for a
200 MBq injection.

Troubleshooting Guide
Issue 1: High background signal, particularly in the abdomen.

e Possible Cause: ¢8Ga-NOTA-AE105 is primarily cleared by the kidneys. High activity in the
kidneys, ureters, and bladder can create imaging artifacts or obscure nearby lesions.

e Troubleshooting Steps:

o Patient Hydration: Ensure the patient is well-hydrated before and after tracer injection to
promote rapid excretion.

o Voiding Before Scan: Instruct the patient to void immediately before the PET scan to
minimize activity in the bladder.

o Optimize Scan Time: Imaging at 1 hour or later post-injection allows for further clearance
of background activity from the blood pool and abdominal organs.
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Issue 2: Low tumor uptake (low SUV).

e Possible Cause 1: Low uPAR Expression: The tumor may have low or heterogeneous
expression of the uPAR target.

e Troubleshooting Steps:

o Correlate imaging findings with immunohistochemistry or other pathology reports on uPAR

expression if available.

o Possible Cause 2: Suboptimal Scan Timing: The scan may have been performed too early
(before peak tumor accumulation) or too late (after significant decay and biological
clearance).

e Troubleshooting Steps:

o Review the pharmacokinetics. While tumor uptake is fast, the optimal tumor-to-
background ratio is often achieved around 1 hour post-injection. Consider dynamic
imaging for the first 60 minutes to capture the full kinetic profile if feasible.

Issue 3: Difficulty differentiating tumor from physiological uptake.

» Possible Cause: Physiological uptake in organs like the kidneys, liver, or spleen can

sometimes be intense.
e Troubleshooting Steps:

o Anatomical Correlation: Carefully review the fused PET/CT or PET/MRI images to
precisely localize the uptake.

o Delayed Imaging: Perform a delayed scan (e.g., at 2 hours). Tumor uptake should show
retention, whereas inflammatory or normal physiological uptake may wash out more

quickly.

o Pharmacokinetic Profile: The uptake pattern in tumors is typically different from that in
excretory organs. The signal in the kidneys and bladder will be very high and increase
over time, while tumor uptake tends to peak and then slowly decline.
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Quantitative Data

The following tables summarize the biodistribution of ©8Ga-NOTA-AE105 in healthy organs and

the radiation dosimetry.

Table 1: Biodistribution of 8Ga-NOTA-AE105 in Healthy Organs (SUVmean)

Organ 10 min p.i. 1 hour p.i. 2 hours p.i.
Kidneys 26.3+8.0 22.8+6.4 19.3+5.0
Liver 49+1.0 4.0+0.9 3.2+0.7
Spleen 48+14 38%+1.2 3.0+09
Bone Marrow 21+04 1.6+£0.3 1.3+£0.2
Lungs 16+£0.3 1.0£0.2 0.8+0.1
Blood Pool 3.7+0.9 19+04 14+0.2

Data adapted from the
first-in-human study

by Lund et al.

Table 2: Absorbed Radiation Doses for $Ga-NOTA-AE105

Organ Absorbed Dose (mGy/MBq)
Kidneys 0.128
Urinary Bladder Wall 0.111
Spleen 0.021
Liver 0.018
Red Marrow 0.012

Effective Dose

0.015 mSv/MBq

Data adapted from the first-in-human study by

Lund et al.
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Experimental Protocols

Protocol: Clinical ®Ga-NOTA-AE105 PET/CT Imaging
o Patient Preparation:
o No specific dietary restrictions are required.

o Ensure the patient is well-hydrated. Encourage drinking several glasses of water before
tracer injection and throughout the waiting period.

o Obtain informed consent and verify there are no contraindications.
» Radiotracer Administration:

o Administer a single intravenous (IV) dose of approximately 200 MBq of ¢8Ga-NOTA-
AE105.

o Record the exact dose and time of injection.
o Follow the injection with a saline flush.
o Uptake Phase:
o The patient should rest for an uptake period of approximately 60 minutes.
o Encourage the patient to minimize movement and talking.

o Instruct the patient to void immediately before being positioned on the scanner bed to
reduce bladder activity.

e Image Acquisition:

o Perform a low-dose CT scan for attenuation correction and anatomical localization (from
mid-thigh to the vertex of the skull).

o Immediately following the CT scan, acquire the PET scan over the same axial range.

o Typical acquisition time is 2-4 minutes per bed position.
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e Image Analysis:

o Reconstruct the PET data using standard iterative algorithms with corrections for
attenuation, scatter, and decay.

o Analyze images qualitatively (visual assessment) and quantitatively.

o For quantitative analysis, draw volumes of interest (VOIs) over tumors and reference
tissues to calculate Standardized Uptake Values (SUVSs), such as SUVmax and
SUVmean.

Visualizations
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Objective of Scan?

Characterize Optimize Maximize
Tracer Kinetics| Lesion Visibility Patient Flow

Dynamic Imaging / Pharmacokinetics High Tumor-to-Background Ratio Rapid Screening / High Throughput

Dynamic Scan: 0-60 min p.i. Static Scan: 60-120 min p.i. Static Scan: 20-30 min p.i.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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